THP-Mal
Overview
Description
Tris(hydroxypyridinone)-maleimide, commonly referred to as THP-Mal, is a bifunctional chelator that has found significant utility in various scientific fields. This compound is particularly noted for its ability to label proteins with gallium-68 at ambient conditions of temperature and pH, making it a valuable tool in radiopharmaceutical applications, especially in prostate cancer imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THP-Mal typically involves the reaction of tris(hydroxypyridinone) with maleimide. The process is carried out under mild conditions, often at room temperature and neutral pH, to ensure the stability of the compound . The reaction is straightforward and can be completed in a single step, making it efficient for laboratory-scale preparations .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using scalable solvents and reagents, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
THP-Mal undergoes various chemical reactions, including:
Reduction: The compound is generally stable under reducing conditions, making it suitable for use in biological systems.
Substitution: This compound can participate in substitution reactions, particularly in the context of labeling proteins or other biomolecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Conditions typically involve mild acids or bases to facilitate the reaction without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions typically result in labeled biomolecules .
Scientific Research Applications
THP-Mal has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of THP-Mal involves its ability to chelate metal ions, particularly gallium-68. This chelation process is facilitated by the hydroxypyridinone groups, which form stable complexes with the metal ion. The maleimide moiety allows for conjugation to proteins or other biomolecules, enabling targeted delivery and imaging .
Comparison with Similar Compounds
THP-Mal is unique due to its bifunctional nature, combining the chelating properties of hydroxypyridinone with the conjugation capabilities of maleimide. Similar compounds include:
Tris(hydroxypyridinone) (THP): Lacks the maleimide group, making it less versatile for conjugation.
Tris(hydroxypyranone) (THPO): Similar chelating properties but different structural features, affecting its binding affinity and stability.
Tris(hydroxypyridinone)-hydrazide (THPH): Another derivative with distinct chemical properties and applications.
Properties
IUPAC Name |
N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propanoylamino]heptanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C65H75N9O13/c1-43-34-52(75)62(85-40-46-16-10-7-11-17-46)49(71(43)4)37-67-55(78)24-29-65(70-59(82)27-32-66-58(81)28-33-74-60(83)22-23-61(74)84,30-25-56(79)68-38-50-63(53(76)35-44(2)72(50)5)86-41-47-18-12-8-13-19-47)31-26-57(80)69-39-51-64(54(77)36-45(3)73(51)6)87-42-48-20-14-9-15-21-48/h7-23,34-36H,24-33,37-42H2,1-6H3,(H,66,81)(H,67,78)(H,68,79)(H,69,80)(H,70,82) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METBHPNAPCROQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=O)CCN6C(=O)C=CC6=O)OCC7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C65H75N9O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1190.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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